molecular formula C10H11FN2O B1322446 2-amino-N-cyclopropyl-5-fluorobenzamide CAS No. 305811-16-9

2-amino-N-cyclopropyl-5-fluorobenzamide

Cat. No.: B1322446
CAS No.: 305811-16-9
M. Wt: 194.21 g/mol
InChI Key: JWDWZWFJWZTRNF-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-5-fluorobenzamide is a chemical compound with the molecular formula C10H11FN2O It is a derivative of benzamide, characterized by the presence of an amino group, a cyclopropyl group, and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropyl-5-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-fluorobenzoic acid and cyclopropylamine.

    Amidation Reaction: The key step involves the amidation of 2-amino-5-fluorobenzoic acid with cyclopropylamine. This reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-5-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2-Amino-N-cyclopropyl-5-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Biology: The compound is used in biological studies to understand its interaction with various enzymes and receptors.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

    Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-5-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The cyclopropyl group contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluorobenzamide: Lacks the cyclopropyl group, which may affect its stability and bioavailability.

    2-Amino-N-methyl-5-fluorobenzamide: Contains a methyl group instead of a cyclopropyl group, which may alter its pharmacokinetic properties.

    2-Amino-N-phenyl-5-fluorobenzamide: Contains a phenyl group, which may enhance its aromaticity and binding interactions.

Uniqueness

2-Amino-N-cyclopropyl-5-fluorobenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to improved stability, bioavailability, and binding affinity compared to similar compounds.

Properties

IUPAC Name

2-amino-N-cyclopropyl-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDWZWFJWZTRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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